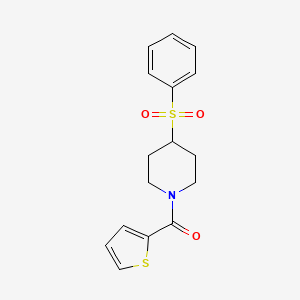
(4-(Phenylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Phenylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone, also known as PPTM, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. PPTM has been studied for its mechanism of action and its biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of (4-(Phenylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone, focusing on six unique fields:
Pharmaceutical Development
(4-(Phenylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone: is a promising compound in pharmaceutical development due to its potential therapeutic properties. Piperidine derivatives, in general, are known for their wide range of biological activities, including analgesic, anti-inflammatory, and antipsychotic effects . This compound could be explored for its efficacy in treating various conditions, leveraging its unique chemical structure to interact with biological targets.
Anticancer Research
The compound’s structure suggests potential applications in anticancer research. Piperidine derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis . The presence of the phenylsulfonyl and thiophene groups may enhance its ability to target specific cancer cells, making it a candidate for developing new anticancer agents.
Neuropharmacology
In neuropharmacology, (4-(Phenylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone could be investigated for its effects on the central nervous system. Piperidine-based compounds have shown promise in treating neurological disorders such as Alzheimer’s disease and schizophrenia . This compound could be studied for its potential to modulate neurotransmitter systems and improve cognitive functions.
Antimicrobial Agents
The compound may also serve as a basis for developing new antimicrobial agents. Piperidine derivatives have demonstrated antimicrobial activity against a variety of pathogens, including bacteria and fungi . The incorporation of the thiophene moiety could enhance the antimicrobial properties, making it effective against resistant strains.
Anti-inflammatory Applications
Given the known anti-inflammatory properties of piperidine derivatives, (4-(Phenylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone could be explored for its potential to reduce inflammation. This could be particularly useful in developing treatments for chronic inflammatory diseases such as rheumatoid arthritis .
Drug Delivery Systems
The unique chemical structure of this compound makes it a potential candidate for use in drug delivery systems. Its ability to interact with various biological membranes could be harnessed to improve the delivery and efficacy of other therapeutic agents . Research could focus on its use in targeted drug delivery, enhancing the precision and effectiveness of treatments.
作用機序
Target of Action
The primary target of (4-(Phenylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone is 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response .
Mode of Action
(4-(Phenylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone acts by inhibiting the 11 β-HSD1 enzyme . By blocking this enzyme, the compound reduces the levels of active cortisol, thereby modulating the physiological processes regulated by this hormone .
Biochemical Pathways
The inhibition of 11 β-HSD1 affects the glucocorticoid pathway . This pathway is involved in various physiological processes, including the regulation of glucose metabolism, immune response, and inflammation. By inhibiting 11 β-HSD1, (4-(Phenylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone can modulate these processes, potentially leading to therapeutic effects .
Result of Action
The inhibition of 11 β-HSD1 by (4-(Phenylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone can lead to a decrease in the levels of active cortisol. This can result in the modulation of various physiological processes, potentially leading to therapeutic effects in disorders such as metabolic syndrome, type 2 diabetes, obesity, hypertension, lipid disorders, cardiovascular disorders, and certain CNS disorders .
特性
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c18-16(15-7-4-12-21-15)17-10-8-14(9-11-17)22(19,20)13-5-2-1-3-6-13/h1-7,12,14H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRRYZBOYMUZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Phenylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6'-chloro-1-(3-fluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2478305.png)
![N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2478306.png)
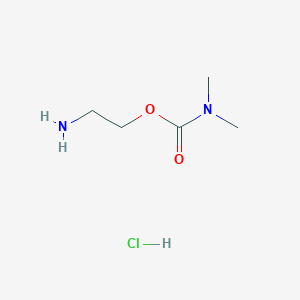
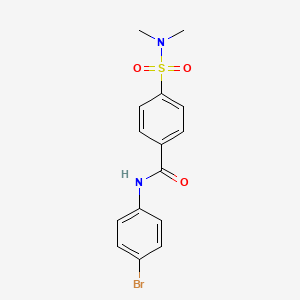
![1,3-bis(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2478310.png)
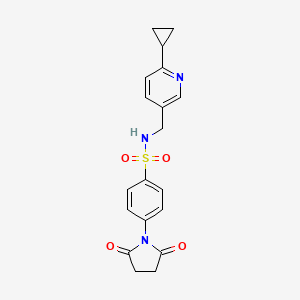
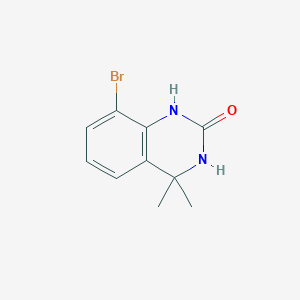
![8-(4-ethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-cyclohexyl-2,4-dimethyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2478320.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2478321.png)
![1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2478322.png)
![1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2478323.png)
![2-Bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid](/img/structure/B2478326.png)
